molecular formula C14H22Cl2N2 B1468335 3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride CAS No. 1211514-50-9

3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride

Cat. No. B1468335
CAS RN: 1211514-50-9
M. Wt: 289.2 g/mol
InChI Key: ZHWUJQSICASKIX-UHFFFAOYSA-N
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Description

3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride is a chemical compound that belongs to the class of octahydropyrrolo[1,2-a]pyrazines. It is also known as L-745,870 and is a potent and selective antagonist of the dopamine receptor. The molecular formula of this compound is C14H20N2 .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including 3-Benzyloctahydropyrrolo[1,2-a]pyrazine, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, 3-Benzylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione was synthesized by cyclization of prolylphenylalanine and phenylalanylproline methyl esters, which were prepared from the corresponding Boc-protected amino acids .


Molecular Structure Analysis

The molecular structure of 3-Benzyloctahydropyrrolo[1,2-a]pyrazine includes a pyrrole ring and a pyrazine ring . The molecular weight of this compound is 216.32 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Benzyloctahydropyrrolo[1,2-a]pyrazine include a boiling point of 334.0±22.0 °C (Predicted), a density of 1.08±0.1 g/cm3 (Predicted), and a pKa of 10.35±0.40 (Predicted) .

Future Directions

Pyrrolopyrazine derivatives, including 3-Benzyloctahydropyrrolo[1,2-a]pyrazine, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of these derivatives can help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

3-benzyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-5-12(6-3-1)9-13-11-16-8-4-7-14(16)10-15-13;;/h1-3,5-6,13-15H,4,7-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWUJQSICASKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(CN2C1)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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